molecular formula C10H12BrNO2 B8214035 3-Bromo-2-methyl-6-((tetrahydrofuran-3-yl)oxy)pyridine

3-Bromo-2-methyl-6-((tetrahydrofuran-3-yl)oxy)pyridine

Cat. No. B8214035
M. Wt: 258.11 g/mol
InChI Key: YUCDSDFSTZQJKN-UHFFFAOYSA-N
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Patent
US08367838B2

Procedure details

The title compound was prepared from 3-bromo-6-hydroxy-2-methylpyridine and rac-3-hydroxy-tetrahydrofuran in analogy to Example 9c): colorless solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH3:9])=[N:4][C:5]([OH:8])=[CH:6][CH:7]=1.O[CH:11]1[CH2:15][CH2:14][O:13][CH2:12]1>>[Br:1][C:2]1[C:3]([CH3:9])=[N:4][C:5]([O:8][CH:11]2[CH2:15][CH2:14][O:13][CH2:12]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=NC(=CC1)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1COCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=NC(=CC1)OC1COCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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